molecular formula C19H16ClN5O B11219181 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11219181
M. Wt: 365.8 g/mol
InChI Key: PZAPTLHHRQFOEH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group and a 2-ethoxyphenyl group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, resulting in a variety of derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in antiproliferative effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical and biological properties.

    1-(4-bromophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The presence of a bromine atom instead of chlorine can influence the reactivity and interactions of the compound.

    1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol:

Properties

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16ClN5O/c1-2-26-17-6-4-3-5-16(17)24-18-15-11-23-25(19(15)22-12-21-18)14-9-7-13(20)8-10-14/h3-12H,2H2,1H3,(H,21,22,24)

InChI Key

PZAPTLHHRQFOEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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